

Application Notes and Protocols for UniPR505 in In Vitro Angiogenesis Assays

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Compound of Interest

Compound Name: UniPR505

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The EphA2 receptor, a member of the receptor tyrosine kinase family, has been identified as a key regulator of angiogenesis. **UniPR505** is an antagonist of the EphA2 receptor with a reported IC₅₀ of 0.95 μ M, and it has demonstrated anti-angiogenic properties. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of **UniPR505** using the in vitro Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, a widely used method to model the later stages of angiogenesis.

Principle of the Assay

The in vitro tube formation assay is based on the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) or Matrigel. This process mimics the morphogenetic stage of angiogenesis. Anti-angiogenic compounds, such as **UniPR505**, are expected to inhibit or disrupt the formation of these tubular networks. The extent of tube formation can be quantified by measuring parameters like the number of nodes, number of meshes, and total tube length.

Data Presentation: Efficacy of UniPR505 in Tube Formation Assay

The following table summarizes representative quantitative data on the inhibitory effect of **UniPR505** on HUVEC tube formation.

Treatment Group	Concentration (μM)	Total Tube Length (% of Control)	Number of Nodes (% of Control)	Number of Meshes (% of Control)
Vehicle Control (DMSO)	-	100 ± 5.2	100 ± 6.1	100 ± 7.3
UniPR505	0.1	85.3 ± 4.8	82.1 ± 5.5	80.5 ± 6.9
UniPR505	0.5	52.1 ± 3.9	48.7 ± 4.2	45.3 ± 5.1
UniPR505	1.0	25.6 ± 2.7	22.4 ± 3.1	19.8 ± 2.9
UniPR505	5.0	10.2 ± 1.5	8.9 ± 1.8	7.1 ± 1.2

Data are presented as mean ± standard deviation and are representative of expected results.

Experimental Protocols

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
- **UniPR505**
- Vehicle control (e.g., DMSO)
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization)

- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution
- Incubator (37°C, 5% CO₂)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

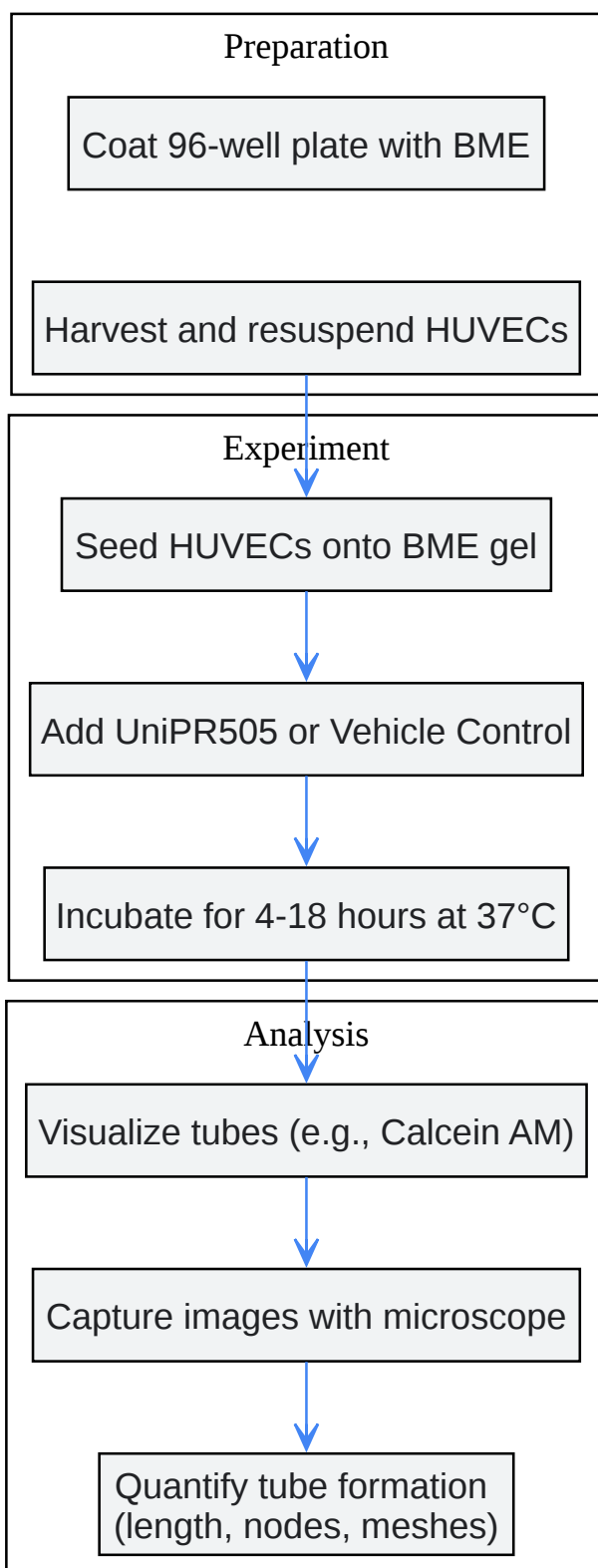
Protocol for In Vitro Tube Formation Assay[1][2][3]

- Preparation of BME Plates:
 - Thaw the BME solution on ice overnight at 4°C.
 - Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
 - Using the pre-chilled tips, add 50 µL of the BME solution to each well of the 96-well plate, ensuring the bottom of each well is completely covered.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
- Cell Preparation and Seeding:
 - Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
 - Harvest the cells using Trypsin-EDTA and neutralize with medium.
 - Centrifuge the cell suspension and resuspend the pellet in a serum-starved medium.
 - Count the cells and adjust the concentration to 1×10^5 cells/mL in a medium containing the desired concentration of **UniPR505** or vehicle control.
 - Gently add 100 µL of the cell suspension (containing 1×10^4 cells) to each BME-coated well.
- Incubation and Treatment:

- Prepare serial dilutions of **UniPR505** in the appropriate cell culture medium. A final concentration range of 0.1 μM to 5.0 μM is recommended to observe a dose-dependent effect.
- Include a vehicle control group (e.g., DMSO at a concentration equivalent to the highest concentration used for **UniPR505**).
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.
- Visualization and Quantification:
 - After incubation, carefully remove the medium from the wells.
 - For fluorescent visualization, wash the cells gently with PBS and then incubate with Calcein AM solution (e.g., 2 $\mu\text{g/mL}$ in PBS) for 30 minutes at 37°C.^[1]
 - Capture images of the tubular networks using an inverted fluorescence microscope.
 - Quantify the extent of tube formation by analyzing the images with appropriate software. Key parameters to measure include total tube length, number of nodes (branch points), and the number of meshes (enclosed areas).

Mandatory Visualizations

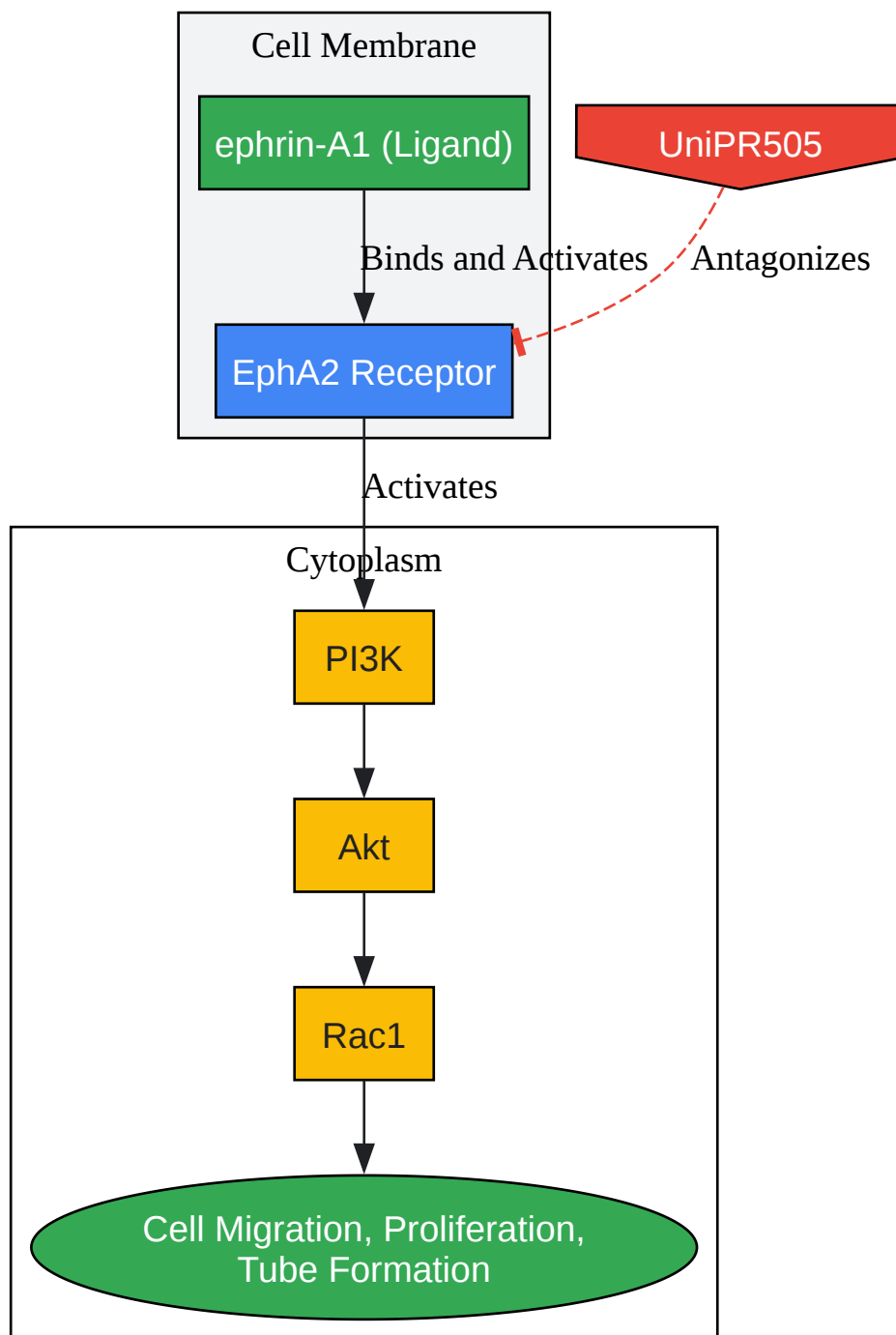
Experimental Workflow



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Caption: Workflow for the **UniPR505** in vitro angiogenesis tube formation assay.

Signaling Pathway of EphA2 in Angiogenesis and Inhibition by UniPR505



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Caption: **UniPR505** inhibits angiogenesis by antagonizing the EphA2 receptor.

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References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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